molecular formula C5H6Cl2N2OS B1378755 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride CAS No. 1461709-10-3

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride

Cat. No. B1378755
M. Wt: 213.08 g/mol
InChI Key: DCALHAPSZHYYIR-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

While specific synthesis information for “1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride” was not found, a study mentioned the preparation of new N-acylated-2-amino-5-benzyl-1,3-thiazoles .

Scientific Research Applications

Heterocyclic Chemistry and Material Applications

This compound and its derivatives are involved in the synthesis of various heterocyclic structures, which are integral to many applications in scientific research, such as materials science. For instance, reactions involving 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride lead to the formation of complex structures used in the development of materials with specific desired properties, like corrosion inhibitors for metals (Kaya et al., 2016). Additionally, compounds derived from this chemical have been used to synthesize new benzimidazole–thiazole derivatives with anticancer activities, highlighting its importance in medicinal chemistry (Nofal et al., 2014).

Role in Organic and Medicinal Chemistry

This compound's derivatives are extensively used in organic and medicinal chemistry. They are involved in the synthesis of complex heterocyclic compounds that exhibit a range of biological activities, including antimicrobial, anticancer, and anthelmintic effects. The broad range of activities signifies the compound's versatility and potential in the development of new pharmaceuticals and therapeutic agents (Amnerkar et al., 2015).

Future Directions

While specific future directions for “1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride” are not available, the development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable .

properties

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS.ClH/c6-1-4(9)3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCALHAPSZHYYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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